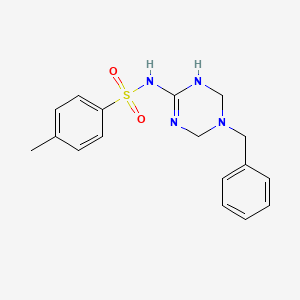

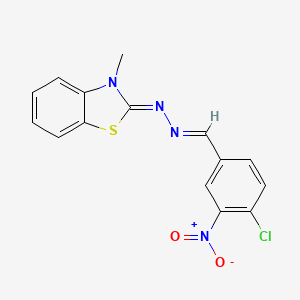

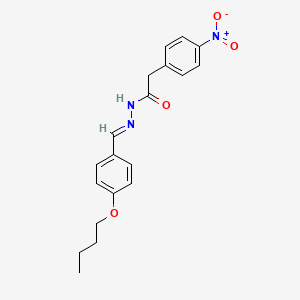

![molecular formula C17H24N2O B5557551 3-[(二乙氨基)甲基]-2,6,8-三甲基-4-喹啉醇](/img/structure/B5557551.png)

3-[(二乙氨基)甲基]-2,6,8-三甲基-4-喹啉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of key precursors under specific conditions. For instance, the synthesis of related compounds involves the condensation of dichloroquinoline with substituted amino-methyl-alkylphenol dihydrochlorides, a process that can be tailored to produce 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol with modifications (Kesten, Johnson, & Werbel, 1987). This synthesis route provides a framework for producing various quinoline derivatives with potent biological activities.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of biological activities, which are often closely related to their molecular structures. The presence of diethylamino and trimethyl groups within the quinoline structure significantly affects the molecule's electronic distribution and overall chemical reactivity. These modifications can enhance the compound's interaction with biological targets, potentially leading to useful pharmacological activities. Structural analyses, including X-ray crystallography and NMR, are essential for confirming the configuration and understanding the electronic properties of these molecules (Ashraf, Gainsford, & Kay, 2012).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the substituents present on the quinoline core. The reactivity of the diethylamino and trimethyl groups enables the formation of diverse derivatives through reactions such as Mannich reactions, which are crucial for synthesizing antimalarial and antibacterial agents (Nasr, Nabih, & Burckhalter, 1978).

Physical Properties Analysis

The physical properties of 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Substituents on the quinoline ring can affect the compound's phase behavior, stability, and interaction with solvents, which are crucial for its application in chemical syntheses and pharmaceutical formulations. Studies on similar compounds provide insights into how structural variations influence these physical properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards other chemical entities, are key to their application in synthesis and drug development. The electronic effects of the diethylamino and trimethyl groups impact the compound's nucleophilic and electrophilic sites, influencing its participation in chemical reactions and its interaction with biological targets (Patel, Patel, & Patel, 2005).

科学研究应用

抗疟疾潜力: Nasr 等人 (1978) 的一项研究合成了 3-乙氨基甲基-2-甲基-4(1H)-喹啉酮的衍生物,包括 3-苄氨基甲基-6-甲氧基-2-甲基-4(1H)-喹啉酮,但发现它们作为抗疟疾药没有活性 (Nasr, Nabih, & Burckhalter, 1978).

色谱分析: Langenbeck、Möhring 和 Dieckmann (1975) 报道了 O-三甲基甲硅烷基喹喔啉醇的色谱性质,它们是 α-酮酸气相色谱的有用衍生物 (Langenbeck, Möhring, & Dieckmann, 1975).

光致发光和电致发光: Sapochak 等人 (2001) 研究了甲基取代的 III 族金属三(8-喹啉olato)螯合物的发光、电致发光和热学性质,发现甲基化会影响发光量子效率 (Sapochak 等人,2001).

心血管活性: Gupta 和 Misra (2008) 合成了六氢喹啉的衍生物,观察了它们对钙通道拮抗剂的活性,这在心血管应用中很有用 (Gupta & Misra, 2008).

强心活性: Alabaster 等人 (1989) 合成了 6-(N-连接的五元杂芳基)-2(1H)-喹啉酮衍生物,评估了它们的强心活性,一些化合物显示出显着的效力 (Alabaster 等人,1989).

抗癌活性: Loriga、Vitale 和 Paglietti (1998) 制备了具有亚甲基苯胺基或亚甲基氨基苯甲酰谷氨酸基团的喹喔啉,观察到它们在体外对细胞生长的抑制作用从中等强度到强强度,这表明它们具有潜在的抗癌应用 (Loriga, Vitale, & Paglietti, 1998).

白血病细胞系中的凋亡: Shenoy 等人 (2007) 研究了一种喹啉衍生物 MDPTQ,观察到它通过诱导线粒体膜电位改变和活性氧增加对白血病细胞系有效 (Shenoy, Vasania, Gopal, & Mehta, 2007).

安全和危害

未来方向

属性

IUPAC Name |

3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIXQXZUHNZVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

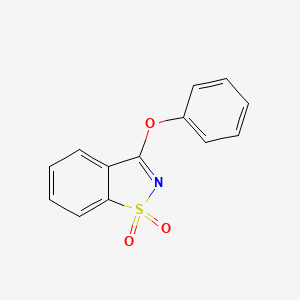

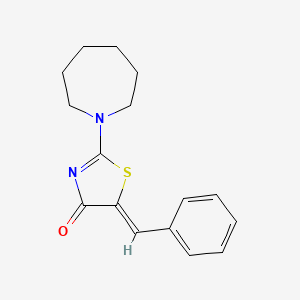

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

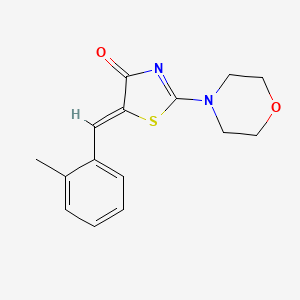

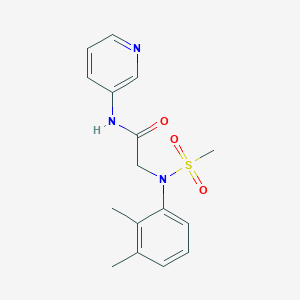

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

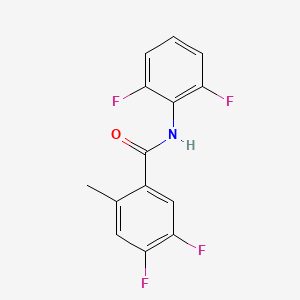

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

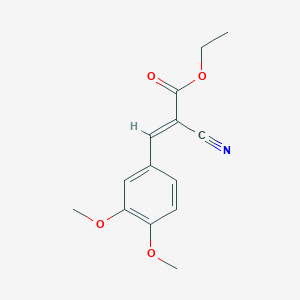

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)